Benzenesulfonic acid, 2-methyl-, dihydrate

Crystallography Solid-state chemistry Sulfonic acid hydrates

2-Methylbenzenesulfonic acid dihydrate (o-toluenesulfonic acid dihydrate, CAS 68066-37-5) is an aromatic sulfonic acid hydrate with the molecular formula C₇H₈O₃S·2H₂O. It crystallizes as a stoichiometric dihydrate in which two water molecules are incorporated into the hydrogen-bonded lattice, a feature structurally distinct from the monohydrate of its para isomer.

Molecular Formula C7H12O5S
Molecular Weight 208.23 g/mol
CAS No. 68066-37-5
Cat. No. B3055953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 2-methyl-, dihydrate
CAS68066-37-5
Molecular FormulaC7H12O5S
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)O.O.O
InChIInChI=1S/C7H8O3S.2H2O/c1-6-4-2-3-5-7(6)11(8,9)10;;/h2-5H,1H3,(H,8,9,10);2*1H2
InChIKeyYRMUCUFPXSOGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbenzenesulfonic Acid Dihydrate (CAS 68066-37-5): A Defined Hydrate for Precise Sulfonic Acid Research


2-Methylbenzenesulfonic acid dihydrate (o-toluenesulfonic acid dihydrate, CAS 68066-37-5) is an aromatic sulfonic acid hydrate with the molecular formula C₇H₈O₃S·2H₂O [1]. It crystallizes as a stoichiometric dihydrate in which two water molecules are incorporated into the hydrogen-bonded lattice, a feature structurally distinct from the monohydrate of its para isomer [1][2]. The defined hydration state makes it useful as a model compound in solubility and phase-equilibrium studies of sulfonic acid hydrates in aqueous sulfuric acid systems .

Why 2-Methylbenzenesulfonic Acid Dihydrate Cannot Be Replaced by Anhydrous or Para Isomers


Interchanging 2-methylbenzenesulfonic acid dihydrate with its anhydrous counterpart (CAS 88-20-0) or with the more common p-toluenesulfonic acid monohydrate (CAS 6192-52-5) introduces uncontrolled variables in experiments where exact water content, crystal packing, or positional isomer identity are critical. The ortho-methyl substitution alters both the solid-state hydrogen-bonding architecture and the thermodynamic stability of the sulfonic acid group, leading to measurable differences in isomerization kinetics at elevated temperatures [1][2]. Furthermore, the defined dihydrate stoichiometry provides a precise molecular weight for solution preparation, whereas the hygroscopic anhydrous acid rapidly absorbs atmospheric moisture to an undefined hydration state .

Quantitative Differentiation Evidence for 2-Methylbenzenesulfonic Acid Dihydrate (CAS 68066-37-5)


Crystal Structure: Dihydrate Hydrogen-Bonding Network vs. Para Monohydrate

Single-crystal X-ray diffraction reveals that o-toluenesulfonic acid crystallizes as a dihydrate (C₇H₈O₃S·2H₂O) with a distinct hydrogen-bonded network incorporating two water molecules per sulfonic acid moiety [1]. In contrast, the para isomer consistently forms a monohydrate (C₇H₈O₃S·H₂O) under analogous conditions, featuring an H₃O⁺ oxonium ion [2]. This structural divergence affects crystal density, hygroscopicity, and the physical handling properties of the solid.

Crystallography Solid-state chemistry Sulfonic acid hydrates

Thermal Isomerization: Ortho Isomer Instability Relative to Meta and Para

At 140°C in 68.7–74.0 wt% H₂SO₄, o-toluenesulfonic acid undergoes acid-catalyzed isomerization to a mixture dominated by the meta and para isomers, with only small amounts of the ortho isomer remaining at equilibrium [1]. The experimentally determined pseudo-first-order rate constants confirm that the ortho isomer is kinetically the least stable among the three positional isomers under these conditions.

Kinetics Isomerization Sulfonation

Defined Water Content Enables Accurate Stoichiometric Calculations

The dihydrate has a molecular weight of 208.23 g·mol⁻¹ (C₇H₈O₃S·2H₂O), incorporating exactly two water molecules (2 × 18.015 = 36.03 g·mol⁻¹) . By contrast, the anhydrous acid (CAS 88-20-0, MW 172.20 g·mol⁻¹) is hygroscopic and rapidly picks up atmospheric moisture, leading to an undefined and batch-variable water content .

Analytical chemistry Reagent preparation Hydrate stoichiometry

Aqueous Solubility Baseline for Solubility Studies of Sulfonic Acid Hydrates

2-Methylbenzenesulfonic acid dihydrate has been specifically employed as a reference compound in systematic investigations of sulfonic acid hydrate solubility in sulfuric acid–water systems . The anhydrous 2-methylbenzenesulfonic acid exhibits a water solubility of approximately 489 g/L at 32.5°C ; the dihydrate, by virtue of its defined hydration, provides a reproducible starting point for constructing ternary phase diagrams of the H₂SO₄–H₂O–sulfonic acid system .

Solubility Phase equilibria Sulfuric acid systems

Optimal Application Scenarios for 2-Methylbenzenesulfonic Acid Dihydrate (CAS 68066-37-5)


Model Compound for Sulfonic Acid Hydrate Phase-Equilibrium Studies

The defined dihydrate stoichiometry and characterized crystal structure make 2-methylbenzenesulfonic acid dihydrate an ideal model solute for investigating hydrate formation, solubility, and phase behavior in H₂SO₄–H₂O systems. Its reproducible composition allows construction of ternary phase diagrams where water activity is a critical variable [1].

Positional-Isomer Selectivity Studies in Sulfonation and Desulfonation Kinetics

Because the ortho isomer undergoes measurable acid-catalyzed isomerization to meta and para isomers at elevated temperatures, researchers studying the mechanistic pathways of aromatic sulfonation or desulfonation can use this compound as a kinetic probe to distinguish ortho-specific reactivity from that of the thermodynamically favored para isomer [1].

Gravimetric Preparation of Standardized Sulfonic Acid Solutions

Unlike the hygroscopic anhydrous acid, the dihydrate maintains its stoichiometric water content under recommended storage conditions, enabling accurate gravimetric preparation of solutions of known concentration for titrimetric or catalytic applications where precise acid loading is required [1].

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